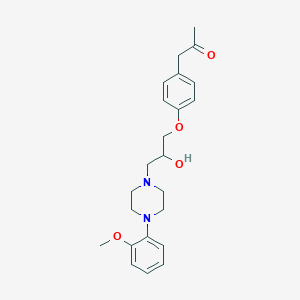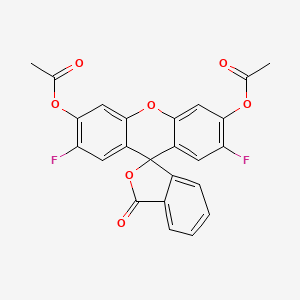![molecular formula C22H25NO3 B15295224 methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate CAS No. 113806-01-2](/img/structure/B15295224.png)
methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate is a complex organic compound with a molecular formula of C22H25NO3 and a molecular weight of 351.439 g/mol . This compound is known for its unique structure, which includes a benzocbenzoxepin ring system, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate involves several steps. One common method includes the reaction of phthalide with sodium chloride and p-hydroxyphenyl acetic acid at 150°C for 6 hours . This reaction forms the core structure, which is then further modified to introduce the dimethylamino propylidene group and the acetate ester.
Análisis De Reacciones Químicas
Methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive molecule with various biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic uses, particularly in the treatment of allergies and other conditions.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of histamine receptors .
Comparación Con Compuestos Similares
Methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]acetate is similar to compounds like olopatadine, which also contains a benzocbenzoxepin ring system . its unique structure, particularly the presence of the dimethylamino propylidene group, gives it distinct properties and potential applications. Other similar compounds include various derivatives of benzocbenzoxepin, each with unique modifications that confer different biological activities .
Propiedades
Número CAS |
113806-01-2 |
|---|---|
Fórmula molecular |
C22H25NO3 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate |
InChI |
InChI=1S/C22H25NO3/c1-23(2)12-6-9-19-18-8-5-4-7-17(18)15-26-21-11-10-16(13-20(19)21)14-22(24)25-3/h4-5,7-11,13H,6,12,14-15H2,1-3H3/b19-9- |
Clave InChI |
UGDFSHGFPJSALM-OCKHKDLRSA-N |
SMILES isomérico |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)OC |
SMILES canónico |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![n1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine](/img/structure/B15295184.png)

![(2E)-1-[(6-Chloro-3-pyridinyl)methyl]-2-(nitroimino)-4,5-imidazolidinediol](/img/structure/B15295195.png)


![3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester](/img/structure/B15295213.png)
![1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B15295218.png)

